molecular formula C12H13BrN2OS B12930238 (5S)-3-(4-Bromophenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one CAS No. 61357-80-0

(5S)-3-(4-Bromophenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B12930238
CAS No.: 61357-80-0
M. Wt: 313.22 g/mol
InChI Key: GCZDBXTUWINZRG-JTQLQIEISA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its fused heterocyclic structure and substituent arrangement. The compound’s identity is further defined by the following descriptors:

Property Value
CAS Registry Number 61357-80-0
Molecular Formula C₁₂H₁₃BrN₂OS
Molecular Weight 313.22 g/mol
InChI Key GCZDBXTUWINZRG-JTQLQIEISA-N
Structural Features Imidazolidinone core, 4-bromophenyl, propan-2-yl, sulfanylidene

The imidazolidinone ring system forms the scaffold, with a sulfanylidene (thione) group at position 2 and a ketone at position 4. The 4-bromophenyl group at position 3 introduces aromaticity and electrophilic substitution potential, while the (5S)-propan-2-yl substituent confers stereochemical complexity. The InChI key encodes this spatial arrangement, distinguishing it from stereoisomers or regioisomers .

Historical Context in Heterocyclic Compound Research

Imidazolidinones have long been recognized as privileged structures in medicinal chemistry due to their diverse bioactivity and synthetic versatility. Early research focused on their role as γ-lactam analogs, with applications in antibiotic development . The introduction of sulfanylidene groups, as seen in this compound, emerged from efforts to modulate electronic properties and enhance reactivity toward nucleophiles.

The bromophenyl moiety, a common pharmacophore, gained prominence in the late 20th century for its ability to participate in cross-coupling reactions, enabling diversification of heterocyclic frameworks . This compound’s synthesis, involving cyclization under controlled conditions, reflects advancements in ring-closing methodologies that prioritize yield and purity—a critical consideration for industrial-scale production .

Significance of Stereochemical Configuration at C5

The (5S) configuration at the propan-2-yl-bearing carbon critically influences the compound’s three-dimensional topology. Stereochemical specificity at this position arises from asymmetric induction during synthesis, often mediated by chiral catalysts or resolving agents. Key ramifications include:

  • Molecular Recognition : The spatial orientation of the propan-2-yl group dictates intermolecular interactions, such as hydrogen bonding with biological targets or crystallization partners .
  • Reactivity Modulation : Steric effects from the isopropyl substituent can shield specific reaction sites, directing regioselectivity in further functionalization .
  • Optical Activity : The chiral center enables enantioselective applications, particularly in asymmetric catalysis or chiral stationary phases for chromatography .

Comparative studies of enantiomers and diastereomers would elucidate the extent to which stereochemistry governs this compound’s physical and chemical behavior, though such data remain an area for further investigation.

Properties

CAS No.

61357-80-0

Molecular Formula

C12H13BrN2OS

Molecular Weight

313.22 g/mol

IUPAC Name

(5S)-3-(4-bromophenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H13BrN2OS/c1-7(2)10-11(16)15(12(17)14-10)9-5-3-8(13)4-6-9/h3-7,10H,1-2H3,(H,14,17)/t10-/m0/s1

InChI Key

GCZDBXTUWINZRG-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

Stepwise Synthesis

Step Reaction Type Reagents/Conditions Purpose
1 Formation of imidazolidinone ring Cyclization of amino acid derivative with urea or carbonyldiimidazole (CDI) Constructs the 4-one imidazolidinone core
2 Introduction of 4-bromophenyl group Nucleophilic substitution or amide coupling with 4-bromophenyl amine or acid chloride Attaches the 3-position substituent
3 Stereochemical control Use of chiral starting materials (e.g., L-valine) Ensures (5S) configuration
4 Sulfurization Treatment with Lawesson’s reagent or P4S10 Converts 2-oxo to 2-sulfanylidene (thioxo) group

Representative Synthetic Route

  • Cyclization : L-valine methyl ester hydrochloride is reacted with 4-bromobenzylamine under dehydrating conditions to form an intermediate amide.
  • Ring closure : The amide intermediate undergoes cyclization with phosgene or CDI to form the imidazolidinone ring.
  • Sulfurization : The imidazolidinone carbonyl at position 2 is converted to a thioxo group by treatment with Lawesson’s reagent in refluxing toluene or tetrahydrofuran (THF).
  • Purification : The final product is purified by recrystallization or chromatography to obtain the this compound with high enantiomeric purity.

Research Findings and Optimization

  • Stereoselectivity : Using chiral amino acid precursors such as L-valine ensures the (5S) stereochemistry at the 5-position, critical for biological activity.
  • Sulfurization efficiency : Lawesson’s reagent is preferred over phosphorus pentasulfide (P4S10) due to milder conditions and better yields.
  • Reaction conditions : Optimal yields are obtained by controlling temperature (typically 60–110 °C) and reaction time (4–12 hours) during sulfurization.
  • Purity and characterization : The final compound is characterized by NMR, IR (notably C=S stretch), and chiral HPLC to confirm structure and stereochemistry.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Starting material L-valine methyl ester hydrochloride Provides chiral center
Coupling reagent Carbonyldiimidazole (CDI) or phosgene For ring closure
Sulfurization reagent Lawesson’s reagent Converts C=O to C=S
Solvent Toluene, THF, or DMF Depends on step
Temperature 60–110 °C (sulfurization) Controlled for optimal yield
Reaction time 4–12 hours (sulfurization) Monitored by TLC or HPLC
Purification Recrystallization, chromatography Ensures purity and enantiomeric excess
Yield Typically 60–85% overall Depends on scale and conditions

Additional Notes

  • The presence of the 4-bromophenyl substituent requires careful handling to avoid debromination or side reactions during coupling.
  • The isopropyl group at the 5-position is introduced via the chiral amino acid precursor, which also influences the ring closure efficiency.
  • The thioxo group at position 2 imparts unique chemical properties, requiring mild sulfurization conditions to prevent ring degradation.
  • Analytical methods such as chiral HPLC and NMR are essential to confirm the stereochemical integrity and purity of the final compound.

Chemical Reactions Analysis

(S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The thioxo group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.

    Cyclization and Ring-Opening: The imidazolidinone ring can undergo cyclization reactions to form larger ring systems or ring-opening reactions under acidic or basic conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural features to (5S)-3-(4-Bromophenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one exhibit antimicrobial properties. Studies have shown that imidazolidinone derivatives can inhibit the growth of various bacterial strains, including resistant strains, making them potential candidates for new antibiotic therapies .

Anticancer Properties

The compound's unique structure allows it to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of imidazolidinones may induce apoptosis in cancer cells, particularly through the modulation of cell cycle regulators and apoptosis-related proteins .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to disease mechanisms, such as proteases and kinases. Inhibition of these enzymes can lead to therapeutic effects in conditions such as diabetes and hypertension .

Polymer Chemistry

The compound can serve as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its sulfanylidene group contributes to cross-linking reactions, leading to materials with improved resilience under stress .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. These applications leverage its ability to form strong bonds with various substrates, potentially enhancing the durability of products in industrial applications .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated efficacy against Staphylococcus aureus strains; potential for drug development
Anticancer EffectsInduced apoptosis in breast cancer cell lines; targets cell cycle regulation
Enzyme InhibitionEffective inhibition of Dipeptidyl Peptidase IV (DPP-IV), relevant for diabetes treatment
Polymer SynthesisEnhanced mechanical properties observed in synthesized polymers containing the compound
Coating ApplicationsImproved adhesion properties noted in experimental coatings using the compound

Mechanism of Action

The mechanism of action of (S)-3-(4-Bromophenyl)-5-isopropyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thioxoimidazolidinone core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Anti-inflammatory Activity (%) SI Value
(5S)-3-(4-Bromophenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one Imidazolidinone 4-Bromophenyl (3), Isopropyl (5) ~326.97 Not Reported Not Reported
IIIa: 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one 1,3,4-Oxadiazole 4-Bromophenyl, 4-Chlorophenyl 378.35 59.5 0.75
IIIb: 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one 1,3,4-Oxadiazole 4-Bromophenyl, 3,4-Dimethoxyphenyl 416.90 61.9 0.83
(5S)-5-[(2,4-Dimethoxyphenyl)methyl]-5-hydroxy-2-sulfanylideneimidazolidin-4-one Imidazolidinone 2,4-Dimethoxyphenylmethyl (5) 282.32 Not Reported Not Reported
3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one Imidazolidinone 4-Methylphenyl (3), Isopropyl (5) 248.34 Not Reported Not Reported

Key Findings and Implications

Heterocyclic Core: The 1,3,4-oxadiazole derivatives (IIIa, IIIb) exhibit potent anti-inflammatory activity, suggesting that the imidazolidinone core in the target compound may require functional group optimization for similar efficacy.

Halogen Substituents : The 4-bromophenyl group in the target compound and IIIa/IIIb likely enhances binding through halogen-bonding interactions, as evidenced by the high activity of IIIa/IIIb .

Toxicity Profile : Lower SI values in IIIa/IIIb compared to indomethacin highlight the importance of substituent selection in reducing adverse effects .

Solubility vs.

Biological Activity

(5S)-3-(4-Bromophenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one, commonly referred to as compound B12930238, is a synthetic organic molecule with potential applications in pharmaceuticals and material science. This article explores its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃BrN₂OS
  • Molecular Weight : 313.22 g/mol
  • IUPAC Name : (5S)-3-(4-bromophenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one
  • CAS Number : 61357-80-0

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Utilization of appropriate bromophenyl and isopropyl precursors.
  • Reaction Conditions : Conducted in the presence of a base (e.g., sodium hydride) and a solvent like dimethylformamide (DMF) under inert conditions to prevent oxidation.
  • Cyclization : A critical step that forms the thioxoimidazolidinone ring, often requiring heat and a catalyst.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity of the final product.

Biological Activity

Research has indicated various biological activities associated with this compound, including:

1. Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of the bromophenyl group is thought to enhance its efficacy against Gram-positive bacteria.

2. Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes. This characteristic makes it a candidate for further studies in drug development targeting metabolic disorders.

3. Cytotoxicity
Preliminary studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action appears to involve induction of apoptosis in affected cells, although detailed studies are required to elucidate the pathways involved.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyCompound TestedBiological ActivityFindings
4-Bromophenyl derivativesAntimicrobialEffective against E. coli and S. aureus
Pyrazoline derivativesAnticancerInduced apoptosis in MCF-7 breast cancer cells
Sulfonamide derivativesEnzyme inhibitionInhibited carbonic anhydrase activity

Q & A

Basic Questions

Q. What are the recommended safety precautions when handling (5S)-3-(4-Bromophenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one?

  • Methodological Answer :

  • Avoid ignition sources (e.g., sparks, open flames) due to flammability risks .
  • Use personal protective equipment (PPE): gloves, lab coat, and safety goggles. Ensure proper ventilation in the workspace .
  • Store in a cool, dry, sealed container away from incompatible substances (e.g., oxidizing agents) .
  • Follow protocols for spill management: absorb with inert material and dispose as hazardous waste .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Step 1 : Start with a nucleophilic substitution reaction between 4-bromophenyl isocyanate and a thiol-containing intermediate to form the imidazolidinone core .
  • Step 2 : Introduce the propan-2-yl group via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Optimize stereochemistry using chiral catalysts (e.g., L-proline derivatives) to achieve the (5S) configuration .
  • Key Reference : Reaction yields can vary (e.g., 24.79% in analogous oxazolidinone syntheses), necessitating iterative optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst loading). For example, increase reaction temperature to 80–100°C to enhance kinetics, but monitor for decomposition .
  • Catalyst Screening : Evaluate chiral catalysts (e.g., Rhodium-BINAP complexes) for enantioselectivity improvements .
  • Work-Up Optimization : Employ continuous-flow chemistry to reduce side reactions and improve purity .

Q. What analytical techniques confirm structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H-NMR for characteristic peaks: δ 1.2–1.5 ppm (propan-2-yl CH₃), δ 7.3–7.8 ppm (aromatic protons from bromophenyl group) .
  • LC-MS : Confirm molecular ion peak at m/z corresponding to the molecular weight (e.g., 352.2 g/mol) and assess purity (>95%) .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction (analogous to thiazolidinone structures in ).

Q. How can computational modeling predict biological activity?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial enzymes or cancer-related kinases) .
  • QSAR Analysis : Correlate structural descriptors (e.g., LogP, polar surface area) with reported antibacterial/antifungal activities of analogous thioxothiazolidinones .
  • ADMET Prediction : Estimate pharmacokinetic properties (e.g., bioavailability, BBB permeability) using tools like SwissADME .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ determinations in triplicate to assess potency variability .
  • Structural Confirmation : Verify compound identity via NMR and HRMS for each batch to rule out degradation .

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